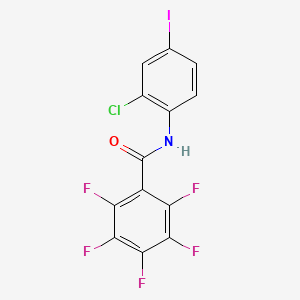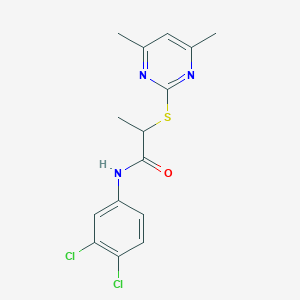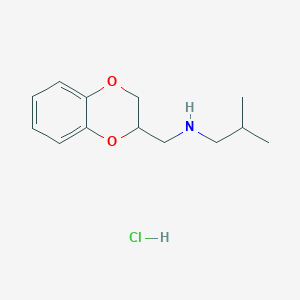
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
概要
説明
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide: is an organic compound that belongs to the class of aminobenzoic acids and derivatives This compound is characterized by the presence of a benzamide group substituted with chlorine, iodine, and multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2-chloro-4-iodoaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). These reactions can be facilitated by reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide, potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals and as a probe in biochemical studies.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. For instance, it can activate BRAF in a KSR1 or KSR2-dependent manner by binding to these proteins and promoting their dimerization and activation . This interaction can influence various cellular pathways and processes.
類似化合物との比較
- 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
Uniqueness: N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF5INO/c14-5-3-4(20)1-2-6(5)21-13(22)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCURIUSRYUPIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF5INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-acetyl-1-piperazinyl)-N-[4-(2-thienylmethoxy)benzyl]aniline](/img/structure/B4102675.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4102684.png)
![2-adamantyl{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4102690.png)

![3-(benzyloxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4102698.png)
![2-(4-cyclohexylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4102701.png)
![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one](/img/structure/B4102709.png)
![2-CYANO-N-[(FURAN-2-YL)METHYL]-2-PHENYLACETAMIDE](/img/structure/B4102714.png)
![1-isobutyryl-N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}piperidin-4-amine](/img/structure/B4102716.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4102745.png)
![N-(4-ethoxyphenyl)-2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4102749.png)
